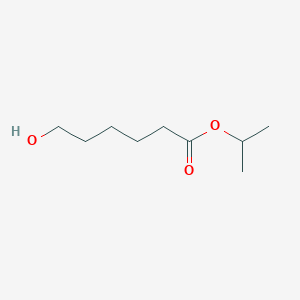![molecular formula C9H10 B14692625 1-Ethenylspiro[2.4]hepta-4,6-diene CAS No. 24430-28-2](/img/structure/B14692625.png)
1-Ethenylspiro[2.4]hepta-4,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenylspiro[2.4]hepta-4,6-diene is a unique organic compound characterized by its spirocyclic structure. This compound has garnered significant interest in various fields of research due to its distinctive chemical properties and potential applications. The spirocyclic framework, which consists of a bicyclic system with a shared carbon atom, imparts unique reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenylspiro[2.4]hepta-4,6-diene can be synthesized through several methods. One common approach involves the cycloalkylation of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This reaction forms the spirocyclic structure by introducing the ethenyl group at the appropriate position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the cycloalkylation reaction mentioned above could be explored for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenylspiro[2.4]hepta-4,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can yield saturated spirocyclic compounds.
Substitution: The ethenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents and nucleophiles are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1-Ethenylspiro[2.4]hepta-4,6-diene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying spiroconjugation effects.
Medicine: Research into its medicinal properties has led to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 1-Ethenylspiro[2.4]hepta-4,6-diene exerts its effects is primarily through its reactive spirocyclic structure. This structure allows the compound to interact with various molecular targets, including enzymes and receptors, by fitting into specific binding sites. The spiroconjugation and high symmetry of the molecule contribute to its unique reactivity and stability .
Comparison with Similar Compounds
Spiro[2.4]hepta-4,6-diene: The parent compound without the ethenyl group.
2-Ethenylspiro[2.4]hepta-4,6-diene: A closely related compound with a different substitution pattern.
Uniqueness: 1-Ethenylspiro[2The presence of the ethenyl group enhances its ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
24430-28-2 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
2-ethenylspiro[2.4]hepta-4,6-diene |
InChI |
InChI=1S/C9H10/c1-2-8-7-9(8)5-3-4-6-9/h2-6,8H,1,7H2 |
InChI Key |
LMCHYJOYLZWLGQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC12C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


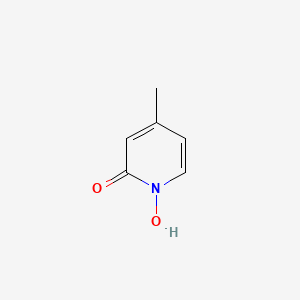

![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)
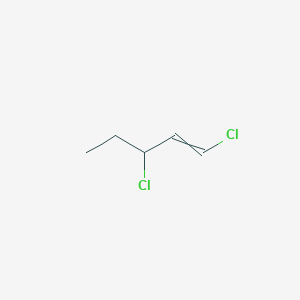
![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)
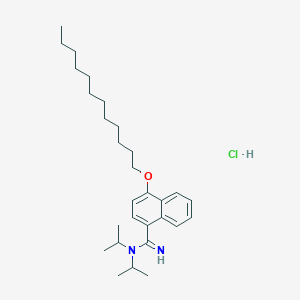
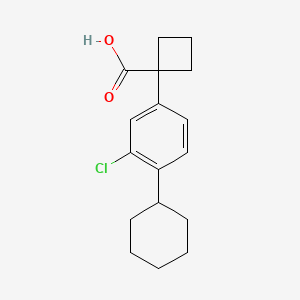
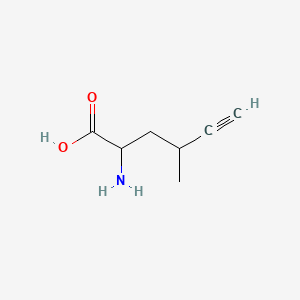
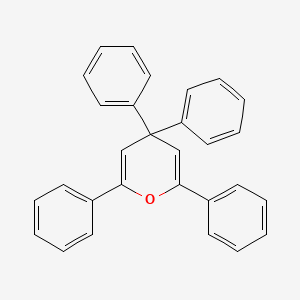
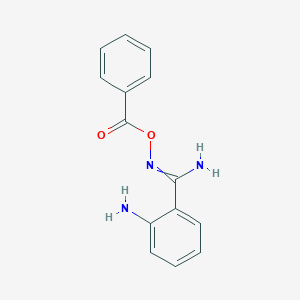
![2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid](/img/structure/B14692609.png)
